N-Acetyl-2', 3'-Acetyl-Guanosine
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Overview
Description
N-Acetyl-2’, 3’-Acetyl-Guanosine is a modified guanosine nucleoside. It is characterized by the presence of acetyl groups attached to the 2’ and 3’ positions of the guanosine molecule. This compound is primarily used in research settings and is known for its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2’, 3’-Acetyl-Guanosine typically involves the acetylation of guanosine. The process begins with the protection of the hydroxyl groups of guanosine using acetyl groups. This is achieved by reacting guanosine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective acetylation at the 2’ and 3’ positions .
Industrial Production Methods
Industrial production of N-Acetyl-2’, 3’-Acetyl-Guanosine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2’, 3’-Acetyl-Guanosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Acetyl-2’, 3’-Acetyl-Guanosine can lead to the formation of guanosine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
N-Acetyl-2’, 3’-Acetyl-Guanosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Acetyl-2’, 3’-Acetyl-Guanosine involves its interaction with specific molecular targets and pathways. The acetyl groups on the 2’ and 3’ positions of the guanosine molecule can influence its binding to enzymes and other proteins, thereby modulating their activity. This can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-2’, 3’, 5’-tri-O-acetylguanosine: This compound has an additional acetyl group at the 5’ position.
N-Isobutyryl-2’, 3’-Acetyl-Guanosine: This compound has an isobutyryl group instead of an acetyl group at the 2’ position.
Uniqueness
N-Acetyl-2’, 3’-Acetyl-Guanosine is unique due to its specific acetylation pattern, which can influence its chemical reactivity and biological activity. The presence of acetyl groups at the 2’ and 3’ positions can enhance its stability and modulate its interactions with other molecules .
Properties
Molecular Formula |
C16H19N5O8 |
---|---|
Molecular Weight |
409.35 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-4-acetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H19N5O8/c1-6(23)18-16-19-13-10(14(26)20-16)17-5-21(13)15-12(28-8(3)25)11(27-7(2)24)9(4-22)29-15/h5,9,11-12,15,22H,4H2,1-3H3,(H2,18,19,20,23,26)/t9-,11-,12-,15-/m1/s1 |
InChI Key |
KYQBEZWLVKJJHO-SDBHATRESA-N |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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